3'-Azido-5'-O-benzoyl-3'-deoxythymidine

描述

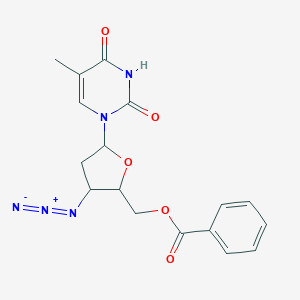

3’-Azido-5’-O-benzoyl-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of an azido group at the 3’ position and a benzoyl group at the 5’ position of the deoxyribose sugar. The molecular formula of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine is C17H17N5O5 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of the azido group at the 3’ position. The benzoyl group is then introduced at the 5’ position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

3’-Azido-5’-O-benzoyl-3’-deoxythymidine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amino group under specific conditions.

Hydrolysis: The benzoyl group can be hydrolyzed to yield the corresponding hydroxyl compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the benzoyl group.

Major Products Formed

Substitution Reactions: Products include derivatives with substituted groups at the 3’ position.

Reduction Reactions: The major product is 3’-amino-5’-O-benzoyl-3’-deoxythymidine.

Hydrolysis: The major product is 3’-azido-3’-deoxythymidine.

科学研究应用

Antiviral Activity

ABT is a derivative of thymidine that has shown potential as an antiviral agent. The azido group at the 3' position enhances its ability to interfere with viral replication processes. Research has demonstrated that compounds like ABT can inhibit the replication of viruses such as HIV by acting as chain terminators during nucleic acid synthesis.

Case Study: Synthesis and Antiviral Testing

A study conducted by synthesized various 3'-azido derivatives, including ABT, and assessed their antiviral activity. The results indicated that these compounds exhibited significant inhibitory effects on viral replication, making them promising candidates for further development into antiviral therapies.

Nucleoside Analog Development

ABT serves as a crucial building block in the synthesis of nucleoside analogs. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases, including cancer.

Gene Therapy Applications

The incorporation of ABT into oligonucleotide sequences has been explored for gene therapy applications. The azido group can facilitate cross-linking with DNA or RNA, potentially enhancing the stability and efficacy of therapeutic oligonucleotides.

Research Insights

Recent studies have highlighted how oligonucleotides modified with azido groups can improve cellular uptake and target specificity. For example, research demonstrated that oligonucleotides containing triazole linkages (similar to those found in ABT) showed enhanced stability and activity against specific RNA targets .

Mechanistic Studies in Nucleic Acid Interactions

ABT's structural properties allow it to serve as a probe in mechanistic studies involving nucleic acids. Its ability to form stable complexes with DNA and RNA makes it an essential tool for understanding the interactions between nucleic acids and various ligands.

- Development of ABT-based prodrugs for improved bioavailability.

- Investigation into combination therapies using ABT with other antiviral agents.

- Exploration of its role in CRISPR technology for gene editing.

作用机制

The mechanism of action of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester linkages, thereby terminating DNA chain elongation. This mechanism is particularly effective against viral reverse transcriptase, making it a potent inhibitor of viral replication .

相似化合物的比较

Similar Compounds

3’-Azido-3’-deoxythymidine: Lacks the benzoyl group at the 5’ position.

5’-O-Benzoyl-3’-deoxythymidine: Lacks the azido group at the 3’ position.

3’-Amino-5’-O-benzoyl-3’-deoxythymidine: The azido group is reduced to an amino group.

Uniqueness

3’-Azido-5’-O-benzoyl-3’-deoxythymidine is unique due to the presence of both the azido and benzoyl groups, which confer distinct chemical properties and biological activities. The combination of these groups enhances its potential as a therapeutic agent and a research tool .

生物活性

3'-Azido-5'-O-benzoyl-3'-deoxythymidine, commonly referred to as azidothymidine (AZT), is a thymidine analog with significant antiviral and antibacterial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Azidothymidine

Azidothymidine was initially developed as an antiretroviral drug for the treatment of HIV/AIDS. Its structure includes an azido group at the 3' position and a benzoyl protective group at the 5' position, which enhances its stability and bioavailability.

The primary mechanism by which AZT exerts its biological effects is through its phosphorylation to active triphosphate forms, which then inhibit viral reverse transcriptase and DNA synthesis in host cells. The compound is selectively phosphorylated by cellular enzymes, leading to the formation of AZT-monophosphate, AZT-diphosphate, and AZT-triphosphate.

- Inhibition of HIV Replication : AZT competes effectively with natural nucleotides for incorporation into viral DNA, resulting in chain termination during reverse transcription. The effective concentration range for inhibiting HIV replication is between 50-500 nM .

- Selectivity : While AZT shows potent activity against HIV, it exhibits minimal cytotoxicity against uninfected human fibroblasts and lymphocytes at concentrations below 1 mM . This selectivity is attributed to its preferential phosphorylation and binding to HIV reverse transcriptase over human DNA polymerases.

Biological Activity Against Bacteria

In addition to its antiviral properties, AZT has demonstrated antibacterial activity against various strains of bacteria. Notably:

- Effective Against Enterobacteriaceae : AZT has shown bactericidal effects against Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, and Shigella flexneri . The mechanism involves activation by bacterial thymidine kinase, which phosphorylates AZT to its active forms.

- Lack of Activity Against Certain Pathogens : AZT is ineffective against Pseudomonas aeruginosa and most gram-positive bacteria . Its efficacy appears limited to specific bacterial families.

Research Findings

Numerous studies have investigated the biological activity of AZT. Key findings include:

Case Studies

- Clinical Trials in HIV Patients : A landmark trial showed that patients treated with AZT experienced significant reductions in viral load and improved immune function compared to placebo groups .

- Bacterial Resistance Studies : Research on E. coli mutants revealed that resistance to AZT was linked to deficiencies in thymidine kinase, underscoring the importance of this enzyme in the drug's activation .

属性

IUPAC Name |

[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c1-10-8-22(17(25)19-15(10)23)14-7-12(20-21-18)13(27-14)9-26-16(24)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3,(H,19,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEFTZVMYBTJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561084 | |

| Record name | 1-(3-Azido-5-O-benzoyl-2,3-dideoxypentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106060-78-0 | |

| Record name | 1-(3-Azido-5-O-benzoyl-2,3-dideoxypentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。